molecular formula C13H18BClO3 B6320998 2-(3-Chloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane CAS No. 2096997-61-2

2-(3-Chloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane

Cat. No. B6320998
CAS RN: 2096997-61-2
M. Wt: 268.54 g/mol
InChI Key: PVODATHXSZYCBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, also known as 2-CMTD, is an organoboron compound used in various scientific research applications. It is a boron-containing molecule that is composed of a phenyl ring with a methoxy group and a chlorine atom, and three methyl groups attached to the boron atom. It is a colorless, crystalline solid that is stable and insoluble in water. It is used in a variety of applications, including organic synthesis, catalysis, and drug development.

Scientific Research Applications

2-(3-Chloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has a wide range of applications in scientific research. It is used in organic synthesis as a reagent for the formation of C-C and C-N bonds, as well as for the formation of arylboronic acids. It is also used in catalysis for the formation of carbon-carbon and carbon-nitrogen bonds. In addition, 2-(3-Chloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been used in drug development, as it is capable of forming boronic acid derivatives that can bind to specific proteins and enzymes.

Mechanism of Action

2-(3-Chloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane acts as a boronic acid derivative that can bind to specific proteins and enzymes. It binds to the active sites of enzymes, which can inhibit their activity and lead to the inhibition of biochemical pathways. This mechanism of action is used in drug development, as it can be used to develop drugs that target specific enzymes and proteins.
Biochemical and Physiological Effects
2-(3-Chloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, leading to increased drug levels in the body. It has also been found to inhibit the activity of enzymes involved in the synthesis of fatty acids, leading to decreased fatty acid synthesis. In addition, 2-(3-Chloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been found to inhibit the activity of enzymes involved in the synthesis of cholesterol, leading to decreased cholesterol levels.

Advantages and Limitations for Lab Experiments

2-(3-Chloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has several advantages and limitations for lab experiments. One advantage is that it is a stable and insoluble compound, which makes it easy to handle and store. Additionally, it is a relatively inexpensive compound, making it accessible to most laboratories. However, it is also a relatively toxic compound, and it is important to handle it with care. Additionally, it can be difficult to obtain in large quantities, which can limit its use in large-scale experiments.

Future Directions

There are several potential future directions for 2-(3-Chloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane. One potential direction is the development of new drugs and therapies based on its mechanism of action. Additionally, it could be used in the development of new catalysts for organic synthesis. Furthermore, it could be used to develop new methods for the synthesis of boronic acid derivatives. Finally, it could be used to study the structure and function of enzymes and proteins, which could lead to the development of new drugs and therapies.

Synthesis Methods

2-(3-Chloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane can be synthesized in a three-step process. The first step involves the reaction of an activated chloromethyl phenylboronic ester with a Grignard reagent to form a boron-chloromethyl phenyl compound. The second step involves the reaction of the boron-chloromethyl phenyl compound with trimethylborinic acid to form a boron-chloromethyl phenyl-trimethylborinic acid. The third step involves the reaction of the boron-chloromethyl phenyl-trimethylborinic acid with a base to form 2-(3-Chloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane.

properties

IUPAC Name

2-(3-chloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BClO3/c1-9-8-13(2,3)18-14(17-9)10-5-6-12(16-4)11(15)7-10/h5-7,9H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVODATHXSZYCBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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